
3-bromo-N,N-diethylbenzamide
Übersicht
Beschreibung
3-bromo-N,N-diethylbenzamide is a chemical compound with the molecular formula C11H14BrNO . It is used in various chemical reactions and has a molecular weight of 256.14 .
Synthesis Analysis
The synthesis of 3-bromo-N,N-diethylbenzamide involves several steps. High doses of DEET are required for activating the olfactory receptor neurons in the sensilla of bed bugs and at least three DEET-sensitive receptors were functionally deciphered . These DEET-sensitive receptors presented even more sensitive to certain botanical terpenes/terpenoids which also displayed repellency at varying levels for bed bugs .Molecular Structure Analysis
The molecular structure of 3-bromo-N,N-diethylbenzamide consists of a benzamide core with a bromine atom attached at the 3rd position and two ethyl groups attached to the nitrogen atom . The InChI code for this compound is 1S/C11H14BrNO/c1-3-13(4-2)11(14)9-6-5-7-10(12)8-9/h5-8H,3-4H2,1-2H3 .Chemical Reactions Analysis
3-bromo-N,N-diethylbenzamide participates in various chemical reactions. It has been shown to act as a metal–organic framework synthesis solvent with phase-directing capabilities . It is also involved in the synthesis of SNC 80, a highly selective and potent non-peptide ?-agonist .Physical And Chemical Properties Analysis
3-bromo-N,N-diethylbenzamide is a liquid at room temperature . The compound should be stored in a dry, sealed environment at room temperature .Wissenschaftliche Forschungsanwendungen
Palladium-Catalysed Arylations : Research by Chen et al. (2013) showed that palladium-catalyzed direct arylation of heteroarene C–H bonds by 2- or 4-bromobenzamides can be achieved. This method is useful for C–C cross-coupling of 4-bromobenzamides with heteroarenes, producing C5-arylated heteroarenes in good yields. This process is significant for the development of heteroaryl benzamides (Chen, Bruneau, Dixneuf, & Doucet, 2013).
Inhibitors of Photosynthesis : Kráľová et al. (2013) discovered that certain bromobenzamides, such as 5-Bromo- and 3,5-dibromo-2-hydroxy-N-phenylbenzamides, inhibit photosynthetic electron transport. These compounds interact with chlorophyll and aromatic amino acids in pigment-protein complexes, mainly in photosystem 2. This research provides insights into the role of these compounds in inhibiting photosynthetic activities (Kráľová, Šeršen, Pesko, Waisser, & Kubicová, 2013).
Characterization of Non-Peptide Small Molecular Antagonist Benzamide Derivatives : A study by Bi (2015) involved the synthesis and characterization of novel non-peptide CCR5 antagonist Benzamide derivatives. This research contributes to the understanding of small molecular antagonist benzamides in therapeutic applications (Bi, 2015).
Hydrogen Bonding Equilibrium Studies : Majewska et al. (2009) conducted studies on the intramolecular versus intermolecular hydrogen bond equilibrium and internal rotation of the N,N-diethylamine group in 2-hydroxy-N,N-diethylbenzamide. Their research provides insights into the competitive interaction of these compounds with the environment, which is crucial for understanding their chemical behavior (Majewska, Pająk, Rospenk, & Filarowski, 2009).
Radical Scavenging Activity : Li et al. (2012) isolated new nitrogen-containing bromophenols from the marine red alga Rhodomela confervoides, demonstrating potent scavenging activity against radicals. This highlights the potential application of bromophenols in food and pharmaceutical fields as natural antioxidants (Li, Li, Gloer, & Wang, 2012).
Copper-Catalyzed Tandem Reactions : Wang et al. (2012) developed a method for synthesizing various benzisothiazol-3(2H)-one derivatives using copper-catalyzed reactions of o-bromobenzamide derivatives. This method is crucial for pharmaceutical and chemical synthesis (Wang, Chen, Deng, & Xi, 2012).
Safety and Hazards
Zukünftige Richtungen
The future directions for 3-bromo-N,N-diethylbenzamide could involve its use in the synthesis of metal–organic frameworks (MOFs). MOFs are generally synthesized in toxic formamide solvents, and greener solvents would lower production barriers and facilitate applications such as drug delivery . Furthermore, DEET-loaded MOFs can be leveraged in controlled-release insect repellent formulations .
Eigenschaften
IUPAC Name |
3-bromo-N,N-diethylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO/c1-3-13(4-2)11(14)9-6-5-7-10(12)8-9/h5-8H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRRXSHWDPARKJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC(=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70391154 | |
| Record name | 3-bromo-N,N-diethylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70391154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-N,N-diethylbenzamide | |
CAS RN |
15930-59-3 | |
| Record name | 3-bromo-N,N-diethylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70391154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



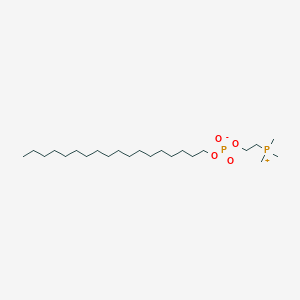
![3'-Methoxy-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B175650.png)
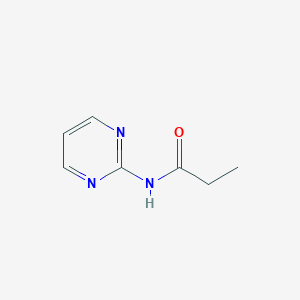
![7-Trifluoromethyl-1,4-dihydro-pyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B175662.png)
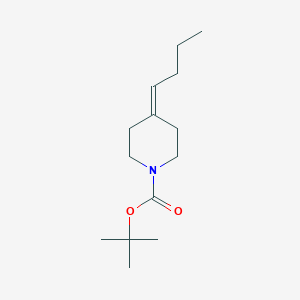
![[1-(Pyrimidin-2-yl)piperidin-4-yl]methanamine](/img/structure/B175664.png)

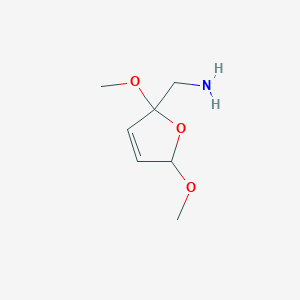
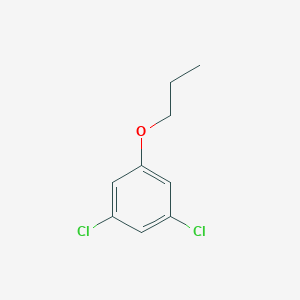
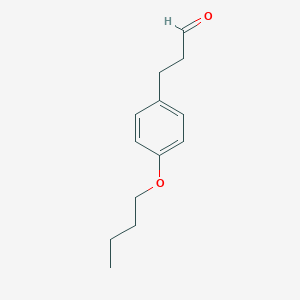
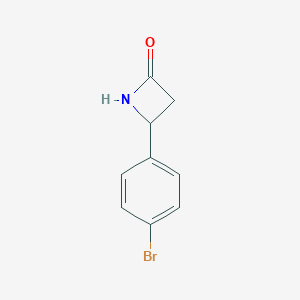
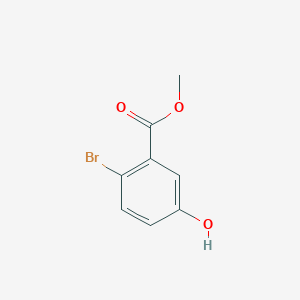

![6h,13h-Benzimidazo[1',2':4,5]pyrazino[1,2-a]benzimidazole-6,13-dione](/img/structure/B175689.png)